molecular formula C7H6N2S2 B2850447 6-Methylthieno[2,3-d]pyrimidine-4-thiol CAS No. 25710-07-0

6-Methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2850447
CAS No.: 25710-07-0
M. Wt: 182.26
InChI Key: JZAZRQKRXAOPRY-UHFFFAOYSA-N
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Description

6-Methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methyl group at the 6-position and a thiol group at the 4-position

Biochemical Analysis

Biochemical Properties

Thienopyrimidine derivatives, including 6-Methylthieno[2,3-d]pyrimidine-4-thiol, have been found to interact with various enzymes and proteins. For instance, they have been synthesized and evaluated as inhibitors of phosphoinositide 3-kinases (PI3K), which are enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory activity against PI3K. By inhibiting this enzyme, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with the active site of PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthieno[2,3-d]pyrimidine-4-thiol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the thieno[2,3-d]pyrimidine ring system . Reaction conditions often involve the use of sulfur-containing reagents and appropriate catalysts to facilitate the formation of the thiol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiol group.

    Substitution: The methyl and thiol groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include disulfides from oxidation, reduced pyrimidine derivatives from reduction, and substituted thieno[2,3-d]pyrimidines from substitution reactions.

Scientific Research Applications

6-Methylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound lacks the thiol group but has similar structural features.

    Thieno[2,3-d]pyrimidine derivatives: Various derivatives with different substituents at the 6-position or other positions on the ring.

Uniqueness

6-Methylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to other thieno[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZRQKRXAOPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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